N-((5-(噻吩-2-羰基)噻吩-2-基)甲基)环丁烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

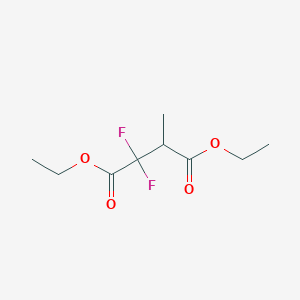

The compound of interest, N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide, is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing sulfur. Thiophene derivatives have been extensively studied due to their diverse biological activities and applications in various fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of thiophene derivatives typically involves reactions with various organic reagents. For instance, the synthesis of a series of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods demonstrate the versatility of thiophene chemistry in generating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using various spectroscopic techniques such as IR, 1H NMR, and MS, along with elemental analysis . X-ray diffraction studies provide detailed insights into the crystal structure, as seen in the case of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, which crystallizes in the triclinic space group with a chair conformation of the cyclohexane ring . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Thiophene derivatives can undergo a range of chemical reactions. For example, intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides can yield various cyclic compounds when heated in polyphosphoric acid . Additionally, photochemical reactions involving thiophene derivatives can lead to the formation of cyclobutanes and oxetanes, indicating the potential for these compounds to participate in complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Theoretical calculations such as DFT can predict the optimized geometry and chemical activity parameters, which correlate well with experimental data . The natural bond orbital (NBO) analysis can provide insights into intramolecular bonding and charge transfer interactions . Furthermore, the biological activities of these compounds, such as antiarrhythmic, serotonin antagonist, and antianxiety activities, are evaluated through pharmacological screenings, indicating their potential therapeutic applications .

科学研究应用

药物化学

噻吩及其取代衍生物,包括化合物 N-((5-(噻吩-2-羰基)噻吩-2-基)甲基)环丁烷甲酰胺,是一类非常重要的杂环化合物。 它们在药物化学中具有广泛的治疗特性,应用广泛 . 据报道,它们具有抗炎、抗精神病、抗心律失常、抗焦虑、抗真菌、抗氧化、雌激素受体调节、抗有丝分裂、抗微生物、抑制激酶和抗癌特性 .

抗癌剂

2-丁基噻吩,噻吩的一种衍生物,用作合成抗癌剂的原料 . 这表明化合物 N-((5-(噻吩-2-羰基)噻吩-2-基)甲基)环丁烷甲酰胺有可能用于开发新的抗癌药物。

抗动脉粥样硬化剂

2-辛基噻吩,噻吩的另一种衍生物,用于合成抗动脉粥样硬化剂 . 这表明化合物 N-((5-(噻吩-2-羰基)噻吩-2-基)甲基)环丁烷甲酰胺也可以用于开发治疗动脉粥样硬化的药物。

工业化学和材料科学

噻吩衍生物在工业化学和材料科学中被用作腐蚀抑制剂 . 这表明化合物 N-((5-(噻吩-2-羰基)噻吩-2-基)甲基)环丁烷甲酰胺有可能用于开发新的腐蚀抑制剂。

有机半导体

噻吩介导的分子在有机半导体的进步中起着重要作用 . 这表明化合物 N-((5-(噻吩-2-羰基)噻吩-2-基)甲基)环丁烷甲酰胺有可能用于开发新的有机半导体。

有机场效应晶体管 (OFET)

噻吩衍生物用于制造有机场效应晶体管 (OFET) . 这表明化合物 N-((5-(噻吩-2-羰基)噻吩-2-基)甲基)环丁烷甲酰胺有可能用于开发新的 OFET。

有机发光二极管 (OLED)

噻吩衍生物用于制造有机发光二极管 (OLED) . 这表明化合物 N-((5-(噻吩-2-羰基)噻吩-2-基)甲基)环丁烷甲酰胺有可能用于开发新的 OLED。

杀虫剂

噻吩衍生物也充当金属络合剂,用于开发杀虫剂 . 这表明化合物 N-((5-(噻吩-2-羰基)噻吩-2-基)甲基)环丁烷甲酰胺有可能用于开发新的杀虫剂。

作用机制

Target of Action

Thiophene-based compounds are known to exhibit a wide range of therapeutic properties and have diverse applications in medicinal chemistry .

Mode of Action

It’s worth noting that thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological and physiological effects .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of pathways, leading to diverse downstream effects .

Result of Action

Thiophene derivatives are known to exhibit a wide range of biological and physiological functions .

生化分析

Biochemical Properties

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiophene rings are known to engage in π-π interactions and hydrogen bonding, which can influence the binding affinity and specificity towards target biomolecules . For instance, it has been observed to interact with kinases, inhibiting their activity and thereby modulating signal transduction pathways . Additionally, the compound can form complexes with metal ions, which may further affect its biochemical activity .

Cellular Effects

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and cancer . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, it has been reported to downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby exerting anti-inflammatory and cytoprotective effects .

Molecular Mechanism

The molecular mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their activity . For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, the compound can induce changes in gene expression by interacting with DNA and transcription factors, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide have been observed to change over time. The compound exhibits good stability under physiological conditions, but it may undergo degradation under extreme pH or temperature . Long-term studies have shown that the compound can exert sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and sustained antioxidant activity . The exact temporal dynamics of these effects may vary depending on the experimental conditions and the specific cell types used .

Dosage Effects in Animal Models

The effects of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a potential therapeutic window for its use .

Metabolic Pathways

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different pharmacological properties .

Transport and Distribution

The transport and distribution of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Additionally, binding proteins in the plasma and tissues can affect the compound’s distribution and bioavailability .

Subcellular Localization

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its efficacy and specificity . For example, nuclear localization allows the compound to directly interact with DNA and transcription factors, modulating gene expression .

属性

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S2/c17-14(12-5-2-8-19-12)13-7-6-11(20-13)9-16-15(18)10-3-1-4-10/h2,5-8,10H,1,3-4,9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNAHXCVYUPKGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)

![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2514672.png)

![3-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2514673.png)

![N-({imidazo[1,2-a]pyrazin-3-yl}methyl)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2514675.png)

![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)

![(Z)-3-[2-[Acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2514680.png)